Diphenyl(~13~C)methanone
Description
Foundational Principles of Stable Isotope Labeling
The core principle of stable isotope labeling involves the substitution of an element's most common, naturally occurring isotope with a heavier, non-radioactive variant. creative-proteomics.comcreative-proteomics.comnih.gov For instance, the most abundant isotope of carbon is carbon-12 (¹²C), while carbon-13 (¹³C) is a heavier, stable isotope. This substitution creates a molecule that is chemically almost identical to its unlabeled counterpart, ensuring it behaves similarly in reactions and biological processes. creative-proteomics.comnih.gov The key difference is the increased mass, which, although slight, is detectable by sensitive analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. nih.govmetwarebio.com This "isotopic tag" allows researchers to distinguish the labeled molecule from its unlabeled form and track its fate within a complex system. creative-proteomics.com
Significance of Carbon-13 as a Mechanistic and Analytical Tracer
Carbon-13 is an exceptionally valuable stable isotope for tracing studies because carbon forms the backbone of all organic molecules. creative-proteomics.com Its natural abundance is low, approximately 1.1%, meaning that the deliberate incorporation of ¹³C at a specific site leads to a significant and easily detectable enrichment. moravek.com A crucial property of ¹³C is its nuclear spin of ½, which makes it active for NMR spectroscopy. moravek.com
Key applications of ¹³C labeling include:
Mechanistic Elucidation: By following the ¹³C label through a chemical reaction, chemists can definitively map the breaking and forming of bonds and trace the rearrangement of the carbon skeleton, providing direct evidence for reaction pathways. wikipedia.orgnih.gov
Metabolic Flux Analysis: In biochemistry, introducing ¹³C-labeled substrates, such as glucose, allows researchers to track the flow of carbon atoms through complex metabolic networks like glycolysis and the citric acid cycle. creative-proteomics.comnih.gov Analysis of the ¹³C distribution in downstream metabolites reveals the activity and contribution of different pathways. creative-proteomics.comnih.gov
Quantitative Studies: In combination with mass spectrometry, ¹³C labeling is a cornerstone of quantitative proteomics and metabolomics, enabling the precise measurement of changes in protein and metabolite levels. acs.org
Benzophenone (B1666685) as a Prototypical System in Organic Photochemistry and Spectroscopy
Benzophenone is a diaryl ketone that serves as a canonical model system in organic photochemistry. rsc.orgnih.govnih.gov Its importance is rooted in its well-understood photophysical behavior. Upon absorbing UV light, benzophenone efficiently transitions from its initial excited singlet state (S₁) to a more stable and longer-lived triplet state (T₁). rsc.orgresearchgate.net This triplet state is highly reactive and drives most of benzophenone's photochemistry, including its ability to abstract hydrogen atoms from other molecules and to transfer its energy to other compounds in a process known as photosensitization. ucla.eduresearchgate.net Its distinct spectroscopic signatures have been extensively mapped, making it a reliable benchmark for studying excited-state phenomena in other aromatic ketones. nih.govnih.gov
Rationale for Carbonyl-13C Isotopic Incorporation in Benzophenone: A Tool for Advanced Inquiry
The strategic placement of a carbon-13 isotope at the carbonyl carbon of benzophenone creates Benzophenone-carbonyl-¹³C , a powerful tool for advanced scientific investigation. isotope.comsigmaaldrich.com This specific labeling turns the carbonyl group, the molecule's reactive center, into a highly sensitive probe for detailed structural and mechanistic studies.
The rationale for this specific isotopic incorporation is rooted in the enhanced analytical clarity it provides:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon signal in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. For unlabeled benzophenone, this peak appears in the 190–230 ppm region. oregonstate.edu In Benzophenone-carbonyl-¹³C, the enriched ¹³C signal is significantly intensified, allowing for precise measurement of its chemical shift. acs.orgnih.gov This has been used to study its interactions with natural organic matter, where the labeled carbonyl carbon's proximity to different proton environments (aromatic vs. alkyl) reveals preferential sorption behaviors. acs.orgnih.govacs.org
Vibrational Spectroscopy (Infrared - IR): The frequency of the carbonyl (C=O) bond's stretching vibration is directly dependent on the masses of the carbon and oxygen atoms. Substituting the standard ¹²C with the heavier ¹³C causes a predictable decrease in the vibrational frequency. nih.gov This isotopic shift, typically around 40-43 cm⁻¹, allows for the unambiguous assignment of the carbonyl stretching band, which for standard ketones appears around 1715 cm⁻¹. nih.govlibretexts.orgudel.edu This technique enables researchers to isolate and monitor the carbonyl group's behavior during photochemical reactions, even in complex environments, providing direct insight into changes in bonding and electronic structure in the excited state. nih.gov
The following table summarizes key spectroscopic data for benzophenone and its carbonyl-¹³C labeled analogue, illustrating the utility of isotopic labeling.
| Spectroscopic Technique | Property | Unlabeled Benzophenone | Benzophenone-carbonyl-¹³C | Significance of Isotopic Labeling |
| ¹³C NMR Spectroscopy | Carbonyl Chemical Shift (δ) | ~196 ppm | ~198 ppm acs.org | Enhanced signal intensity allows for precise tracking of intermolecular interactions and environmental effects. acs.orgnih.gov |
| Infrared (IR) Spectroscopy | Carbonyl Stretch (νC=O) | ~1660-1670 cm⁻¹ (for aryl ketones) udel.edu | Lower frequency due to heavier isotope | The distinct, shifted peak allows for unambiguous monitoring of the carbonyl group during reactions and provides insight into excited-state bond weakening. nih.gov |
By leveraging these spectroscopic handles, Benzophenone-carbonyl-¹³C allows for a refined and detailed inquiry into fundamental chemical processes, from environmental interactions to the ultrafast dynamics of photochemical reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenyl(113C)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWEUUXYIKHB-KCKQSJSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457552 | |
| Record name | Diphenyl(~13~C)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32488-48-5 | |
| Record name | Diphenyl(~13~C)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32488-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzophenone Carbonyl 13c and Advanced Congeners
Strategies for Carbon-13 Selective Isotopic Enrichment at the Carbonyl Position
Achieving selective isotopic enrichment at the carbonyl carbon requires synthetic methods that can precisely incorporate the ¹³C label. The choice of strategy often depends on the availability of labeled starting materials, desired yield, and the structural complexity of the target benzophenone (B1666685) derivative.
Transition-metal-catalyzed carbonylation reactions represent a direct and efficient route for introducing a ¹³C-labeled carbonyl group. These methods utilize ¹³C-labeled carbon monoxide (¹³CO) as the source for the carbonyl carbon.
One of the most powerful techniques in this category is the carbonylative Suzuki-Miyaura reaction . nih.gov This palladium-catalyzed cross-coupling reaction involves an aryl halide and an arylboronic acid, which react in the presence of ¹³CO to form the corresponding diaryl ketone. This method offers high functional group tolerance and regioselectivity, making it suitable for synthesizing complex benzophenone analogues. nih.gov The direct incorporation of gaseous ¹³CO is a key advantage, though it requires specialized equipment to handle the toxic gas safely. nih.gov
Another prominent method is the Friedel-Crafts acylation . nih.govoregonstate.edu While traditionally using acyl chlorides or anhydrides, variations of this reaction can employ ¹³CO. For instance, in the Gattermann-Koch reaction or related processes, ¹³CO, in conjunction with an acid catalyst, can be used to acylate an aromatic ring, which can be a step in the synthesis of a benzophenone structure.
Key Features of ¹³CO Incorporation Methods:
| Feature | Description |
| Precursor | Carbon-13 Labeled Carbon Monoxide (¹³CO) |
| Key Reaction Types | Carbonylative Suzuki-Miyaura, Carbonylative Heck, Friedel-Crafts Acylation variants |
| Advantages | Direct, one-step incorporation of the ¹³C label into the carbonyl position. High atom economy. |
| Challenges | Handling of toxic and flammable ¹³CO gas. Requires transition metal catalysts and specific reaction conditions. nih.gov |
An alternative and often more accessible approach involves the use of carboxylic acids labeled with ¹³C at the carboxyl position. These precursors are then converted to the target benzophenone through established organic transformations.
A common starting material for this route is benzoic acid-(carboxyl-¹³C) . This labeled precursor can be converted into its corresponding acyl chloride, benzoyl chloride-(carbonyl-¹³C) , using reagents like thionyl chloride or oxalyl chloride. The resulting ¹³C-labeled acyl chloride can then be used in a classic Friedel-Crafts acylation reaction with an aromatic substrate (e.g., benzene) to yield Benzophenone-carbonyl-¹³C. nih.gov
Alternatively, ¹³C-labeled carboxylic acids can be reacted directly with organometallic reagents. For example, the reaction of two equivalents of an organolithium or Grignard reagent with a ¹³C-labeled carbonate derivative can produce a symmetrical benzophenone. A more controlled approach involves the reaction of a ¹³C-labeled carboxylic acid with an organolithium reagent to form a lithium carboxylate, which upon further reaction and hydrolysis yields the desired ketone. Another method involves the use of coupling reagents like Eaton's reagent (MeSO₃H/P₂O₅) to facilitate the condensation of a carboxylic acid with an aromatic ring. nih.gov
The synthesis of asymmetrically substituted or complex benzophenone derivatives requires methods that offer high regioselectivity, ensuring the formation of the correct isomer. nsf.gov Building upon the strategies mentioned above, regiocontrol can be achieved by carefully selecting substrates and reaction conditions.
In Friedel-Crafts acylations, the position of acylation on a substituted aromatic ring is governed by the electronic and steric properties of the existing substituents. oregonstate.edu For instance, acylating an activated benzene (B151609) derivative with benzoyl chloride-(carbonyl-¹³C) will result in substitution primarily at the ortho and para positions. By using starting materials with appropriate directing groups or blocking groups, a specific regioisomer of a substituted Benzophenone-carbonyl-¹³C can be synthesized. nsf.govrsc.orgnih.gov
Similarly, palladium-catalyzed carbonylative cross-coupling reactions provide excellent regiocontrol. nih.gov The positions of the aryl halide and the organoboron species in the Suzuki-Miyaura reaction dictate the final substitution pattern on the resulting benzophenone. This allows for the programmed synthesis of highly substituted and complex Benzophenone-carbonyl-¹³C derivatives with precise control over the substituent placement. nih.gov
Analytical Verification of Isotopic Purity and Positional Integrity
After synthesis, it is crucial to verify both the isotopic enrichment (purity) and the exact location of the ¹³C atom within the molecule (positional integrity). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques employed for this purpose. mdpi.com
Mass Spectrometry (MS) is highly sensitive and is used to determine isotopic enrichment. mdpi.com High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) analysis, can distinguish between the unlabeled molecule (M) and the ¹³C-labeled molecule (M+1). almacgroup.comresearchgate.net The relative intensities of the M and M+1 peaks in the mass spectrum allow for the calculation of the isotopic purity, or the percentage of molecules that have successfully incorporated the ¹³C atom. wikipedia.org While MS confirms the mass change, it generally does not provide direct information about the isotope's position within the molecule. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for confirming the positional integrity of the ¹³C label. nih.gov
¹³C NMR Spectroscopy: In a ¹³C NMR spectrum, the signal for the labeled carbonyl carbon will be significantly enhanced due to its high abundance (approaching 99 atom % ¹³C) compared to the natural abundance of ¹³C (approx. 1.1%). The chemical shift of this signal, typically found in the 190-200 ppm range for benzophenones, confirms that the label is at the carbonyl position. researchgate.netyoutube.com The absence of a similarly intense peak elsewhere in the spectrum confirms positional integrity. While the intensity of peaks in ¹³C NMR is not always directly proportional to the number of carbons due to relaxation effects, the overwhelming intensity of the labeled site is unambiguous. youtube.com
¹H NMR Spectroscopy: While the ¹³C atom itself is not directly observed in ¹H NMR, its presence can be inferred through coupling. Protons on the aromatic rings adjacent to the carbonyl group may exhibit small two-bond or three-bond coupling constants (²JCH, ³JCH) to the ¹³C nucleus, which can appear as small satellite peaks flanking the main proton signal. This provides further evidence for the location of the label.
Comparison of Analytical Verification Methods:
| Method | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Isotopic Purity (Enrichment) | High sensitivity, requires very small sample amounts. mdpi.com | Provides limited or no information on the position of the isotope. mdpi.com |
| ¹³C NMR Spectroscopy | Positional Integrity, Chemical Environment | Unambiguously confirms the location of the ¹³C label via chemical shift. nih.govresearchgate.net | Lower sensitivity than MS, requires more sample. mdpi.com |
| ¹H NMR Spectroscopy | Supportive Positional Data | Can show ¹H-¹³C coupling, confirming proximity of protons to the labeled carbon. | Coupling constants can be small and difficult to resolve. |
Derivatization of Benzophenone-carbonyl-¹³C for Specific Research Applications
The intrinsic properties of benzophenone as a robust photosensitizer make it a valuable moiety in chemical biology, particularly for photoaffinity labeling (PAL). nih.govnih.gov Derivatizing Benzophenone-carbonyl-¹³C allows for its attachment to bioactive molecules, creating powerful probes to study molecular interactions.
In a typical PAL experiment, a benzophenone-containing probe is introduced to a biological system. researchgate.net Upon irradiation with UV light (around 350-360 nm), the benzophenone carbonyl group is excited to a triplet diradical state. nih.gov This highly reactive species can abstract a hydrogen atom from nearby C-H bonds, such as those on an interacting protein, leading to the formation of a stable, covalent cross-link. nih.govresearchgate.net
By using Benzophenone-carbonyl-¹³C in these probes, researchers gain a significant analytical advantage. The ¹³C label acts as a unique spectroscopic and mass-spectrometric handle. After cross-linking and subsequent proteolytic digestion of the target protein, the labeled peptide fragment can be readily identified by mass spectrometry due to the +1 Da mass shift. wikipedia.org Furthermore, NMR spectroscopy can be used to analyze the structure of the cross-linked product, with the ¹³C-labeled carbonyl serving as a key focal point for structural elucidation. This allows for the precise identification of binding sites and provides insights into the dynamics of molecular recognition. ucla.edu For example, a multifunctional linker containing a ¹³C-labeled benzophenone group can be incorporated into a peptide to simultaneously staple the peptide into a bioactive conformation and serve as a photo-crosslinking agent to identify its binding partners. cam.ac.uk
Advanced Spectroscopic Characterization of Benzophenone Carbonyl 13c Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbonyl-¹³C Benzophenone (B1666685)
Solid-State ¹³C CPMAS NMR Studies of Labeled Benzophenone
Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for characterizing materials in their native, solid form, providing information on structure, packing, and dynamics that is inaccessible in solution. For Benzophenone-carbonyl-¹³C, Cross-Polarization Magic-Angle Spinning (CPMAS) is a key technique.
In the solid state, the magnetic shielding of a nucleus is anisotropic, meaning it is dependent on the orientation of the molecule with respect to the external magnetic field. This phenomenon, known as Chemical Shift Anisotropy (CSA), is described by a second-rank tensor with three principal components: δ₁₁, δ₂₂, and δ₃₃. These values provide a detailed three-dimensional picture of the local electronic environment of the carbonyl carbon.
A single-crystal ¹³C NMR study of benzophenone has determined the orientation of these principal axes relative to the molecular frame. researchgate.net The key findings for the carbonyl carbon are:
The most deshielded (least shielded) component is oriented perpendicular to the C=O bond but within the C-C(O)-C plane.
The component of intermediate shielding lies parallel to the C=O bond axis.
The most shielded direction is perpendicular to the C-C(O)-C plane. researchgate.net
This specific orientation is a hallmark of the carbonyl fragment's electronic structure. researchgate.net The magnitudes of the principal components of the chemical shift tensor can reveal significant variations in bonding and electronic structure. researchgate.net
| Principal Component | Shielding Level | Orientation Relative to Molecular Frame |
|---|---|---|
| δ₁₁ | Least Shielded | Perpendicular to the C=O bond, in the C-C(O)-C plane |
| δ₂₂ | Intermediate | Parallel to the C=O bond |
| δ₃₃ | Most Shielded | Normal (perpendicular) to the C-C(O)-C plane |
Cross-Polarization (CP) is an NMR technique that enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei, typically ¹H. The efficiency of this transfer is highly dependent on the strength of the ¹H-¹³C nuclear dipolar interactions, which are inversely proportional to the cube of the distance between the nuclei. Consequently, CP requires close spatial proximity (typically within a few angstroms) and restricted molecular motion.
Studies utilizing ¹³C-labeled benzophenone have powerfully demonstrated the utility of intermolecular CP to probe the proximity of molecules. In one key experiment, deuterated benzophenone (benzophenone-d₁₀) and cyclohexane were co-adsorbed within the supercages of a zeolite. nih.gov Despite the absence of protons on the benzophenone molecule, a strong ¹³C signal was observed for the benzophenone carbons. This signal unequivocally demonstrated the occurrence of efficient intermolecular ¹H-¹³C cross-polarization from the protons of cyclohexane to the carbons of benzophenone. nih.gov
This result provided direct evidence that the benzophenone and cyclohexane molecules share the zeolite cages in a tightly packed arrangement. nih.gov Further analysis suggested that the average intermolecular C-H distances were approximately 2.2 Å. nih.gov Such experiments highlight how intermolecular CP dynamics can serve as a qualitative tool to probe the proximity and relative mobility of different molecules within a confined system. nih.gov
| Observation | Interpretation | Significance |
|---|---|---|
| Efficient ¹³C signal from benzophenone-d₁₀ in the presence of protonated cyclohexane. | Demonstrates effective intermolecular ¹H (cyclohexane) to ¹³C (benzophenone) cross-polarization. | Provides direct proof of molecular proximity and a close-packed arrangement. |
| CP requires rigidity and short internuclear distances. | The observation of CP confirms restricted molecular motion within the zeolite supercages. | Supports photochemical reactivity data that also requires close contact between reactants. |
Confining Benzophenone-carbonyl-¹³C within nanoscopic environments, such as the channels and cages of zeolites, dramatically influences its structure and dynamics. Solid-state ¹³C CPMAS NMR is an ideal technique for probing these systems.
By analyzing the ¹³C CPMAS NMR spectra, researchers can determine the loading ratio of guest molecules, such as benzophenone and cyclohexane, within the zeolite cavities. nih.gov The spectral lineshapes and chemical shifts provide information about the local environment and mobility of the confined molecules. For instance, changes in the NMR spectra of benzophenone in zeolite NaX before and after photolysis can be interpreted in terms of molecular motions that affect the spectral line width. nih.gov
The use of ¹³C labeling at the carbonyl and other carbons is crucial for these experiments, as it provides sufficient signal intensity to monitor the starting materials and any products formed during in situ reactions. In studies of labeled acetophenone (a related ketone) within NaY zeolite, NMR clearly showed the decrease in the carbonyl signal at ~208 ppm and the appearance of new signals corresponding to reaction products upon UV irradiation. This allows for the direct observation of chemical transformations within the confined space.
Furthermore, different ssNMR pulse sequences can distinguish between species with varying mobility. Standard CPMAS experiments tend to emphasize rigid molecules with strong dipolar couplings, while other techniques can highlight more mobile species within the pores. This allows for a detailed characterization of the dynamic state of benzophenone within these complex, heterogeneous environments.
Solution-State ¹³C NMR of Benzophenone-carbonyl-¹³C
In solution, rapid molecular tumbling averages out the chemical shift anisotropy, resulting in the sharp, single-line spectra characteristic of high-resolution NMR. The chemical shift of the carbonyl carbon in Benzophenone-carbonyl-¹³C is highly sensitive to its electronic environment.
The carbonyl carbon of a ketone is highly deshielded due to the electronegativity of the oxygen atom and paramagnetic contributions. In solution-state ¹³C NMR, the carbonyl carbon of unsubstituted benzophenone typically resonates in the 190-230 ppm range. oregonstate.edu
The precise chemical shift of the carbonyl carbon is significantly influenced by substituents on the attached phenyl rings. The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—are transmitted through the aromatic system to the carbonyl group, altering its electron density and, consequently, its magnetic shielding. The change in chemical shift caused by a substituent is known as the Substituent Chemical Shift (SCS). nih.govresearchgate.net
For many substituted aromatic systems, the SCS values are additive, meaning the chemical shift of a di- or tri-substituted compound can be predicted by summing the SCS increments for each substituent. nih.govresearchgate.net However, deviations from this additivity can occur, particularly when substituents are capable of forming intra- or intermolecular hydrogen bonds. nih.govresearchgate.net
The transmission of substituent effects involves both inductive and resonance mechanisms. An interesting phenomenon observed in related systems is the "reverse substituent effect," where electron-attracting substituents can cause an upfield shift (increased shielding) of the carbonyl carbon. This is explained by a π-polarization mechanism, where the substituent's inductive effect polarizes the π-system of the C=O bond, leading to a net increase in electron density at the carbon atom. Steric effects also play a crucial role; bulky substituents in the ortho positions can force the phenyl ring to twist out of planarity with the carbonyl group. This reduces conjugation, which typically results in a downfield shift (deshielding) of the carbonyl carbon resonance.
| Substituent (at 4-position) | Electronic Effect | Expected SCS (ppm) on Carbonyl Carbon | Predicted δ(C=O) (ppm) |
|---|---|---|---|
| -H (Unsubstituted) | Neutral | 0.0 | ~196.5 |
| -OCH₃ | Strongly Donating (Resonance) | -1.5 | ~195.0 |
| -CH₃ | Weakly Donating (Inductive) | -0.8 | ~195.7 |
| -Cl | Withdrawing (Inductive), Donating (Resonance) | +0.4 | ~196.9 |
| -NO₂ | Strongly Withdrawing (Resonance & Inductive) | +1.2 | ~197.7 |
Optically Detected Magnetic Resonance (ODMR) Spectroscopy of ¹³C-Benzophenone Triplet States
ODMR is a highly sensitive double resonance technique used to study the properties of photoexcited triplet states. By monitoring changes in phosphorescence intensity while sweeping a microwave frequency, one can detect magnetic resonance transitions between the triplet sublevels. The use of Benzophenone-carbonyl-¹³C provides a nuclear spin probe at the heart of the nπ* excitation.
The primary magnetic interactions in the triplet state are described by the fine-structure tensor, which is characterized by the zero-field splitting (ZFS) parameters D and E. These parameters quantify the magnetic dipole-dipole interaction between the two unpaired electrons. ODMR experiments on ¹³C-benzophenone in a 4,4′-dibromodiphenylether host crystal have allowed for the precise measurement of these parameters. aip.orgaip.org The parameter D relates to the axial component of the dipolar interaction, while E describes its deviation from axial symmetry. The signs of D and E provide information on the ordering of the triplet spin sublevels. scispace.com
Table 3: Fine-Structure Parameters for Triplet Benzophenone-carbonyl-¹³C
| Parameter | Value (MHz) |
| D | -4703.94 ± 0.27 scispace.com |
| E | +521.88 ± 0.27 scispace.com |
Note: These values are for ¹²C-benzophenone-h10, but the study notes that isotope effects on D and E have the expected signs based on changes in displacement from equilibrium. scispace.com
The experimentally determined D and E values are a composite of two primary contributions: the direct spin-spin dipolar interaction and the indirect spin-orbit coupling. By analyzing the ODMR spectra, these contributions to the fine-structure tensor can be evaluated. aip.org It has been found that the dipolar contributions to D in the ³(n,π*) state of benzophenone are significantly smaller than theoretical estimates for formaldehyde, suggesting considerable delocalization of the unpaired electrons onto the phenyl rings. aip.orgaip.org Studies suggest that as much as 50% of the total spin density in the lowest triplet state of benzophenone resides on the aromatic rings, which accounts for the reduction in the dipolar contributions to D. aip.orgaip.org
The key advantage of using Benzophenone-carbonyl-¹³C in ODMR is the ability to observe hyperfine splittings arising from the interaction between the unpaired electron spin and the ¹³C nuclear spin. aip.orgaip.org This hyperfine interaction is directly proportional to the amount of unpaired electron spin density at the carbonyl carbon nucleus. Analysis of the angular dependence of these splittings in the ODMR spectra allows for the determination of the principal values of the ¹³C hyperfine coupling tensor. iaea.org
These tensor values provide a quantitative map of the spin density distribution in the orbitals of the carbonyl carbon. For ¹³C-benzophenone, analysis of the hyperfine splittings has yielded estimates for the spin densities in the 2s and 2pₓ orbitals of the carbonyl carbon. aip.org
Table 4: Carbonyl-¹³C Hyperfine Coupling and Spin Density in Triplet Benzophenone
| Parameter | Value | Reference |
| Hyperfine Tensor Values | ||
| AC(O) | (44.7, -11.7, -10.9) MHz | iaea.org |
| Orbital Spin Densities | ||
| ρ2sC(O) | ~0.008 | aip.orgosti.gov |
| ρ2pₓC(O) | ~0.14 | aip.orgosti.gov |
The observation of these hyperfine splittings and the subsequent calculation of spin densities confirm that the C₁–C(O)–C₁' fragment is planar and provide a detailed picture of the electronic redistribution that occurs upon excitation to the triplet state. aip.orgosti.gov The results indicate that a significant portion of the spin density is localized on the carbonyl group, consistent with an nπ* triplet state, but also highlight the substantial delocalization onto the phenyl rings. aip.orgaip.org
Vibrational Spectroscopy (Raman and Fourier-Transform Infrared) of Carbonyl-13C Benzophenone
The introduction of a ¹³C isotope at the carbonyl carbon of benzophenone serves as a powerful tool for detailed vibrational spectroscopic analysis. This isotopic substitution, while having a negligible effect on the molecule's electronic structure and chemical properties, induces a discernible shift in the vibrational frequency of the C=O stretching mode. This shift allows for the precise tracking of the carbonyl group's behavior in various environments, free from interference from other vibrational modes.
Characterization of Isotopic Shifts in Carbonyl Stretching Frequencies
The primary effect of substituting ¹²C with ¹³C in the carbonyl group of benzophenone is a downward shift (redshift) in the frequency of the C=O stretching vibration. This phenomenon is a direct consequence of the increased reduced mass of the oscillator. The vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the two atoms in the bond, as described by Hooke's Law for a simple harmonic oscillator:
ν ∝ √(k/μ)
Since the force constant of the carbon-oxygen double bond remains essentially unchanged upon isotopic substitution, the increase in the reduced mass due to the heavier ¹³C isotope leads to a lower vibrational frequency.
The expected isotopic shift can be theoretically calculated and is invaluable for unambiguously assigning the carbonyl stretching mode in complex spectra.
Table 1: Estimated Isotopic Shift of the Carbonyl Stretching Frequency in Benzophenone
| Isotopologue | Typical ν(C=O) in an Inert Solvent (cm⁻¹) | Estimated ν(¹³C=O) (cm⁻¹) | Estimated Isotopic Shift (Δν, cm⁻¹) |
|---|---|---|---|
| Benzophenone-(¹²C=O) | ~1665 | - | - |
| Benzophenone-carbonyl-¹³C | - | ~1625 | ~ -40 |
Note: The values presented are estimates based on typical carbonyl frequencies and observed shifts in other ¹³C-labeled compounds. The actual shift may vary depending on the specific solvent and physical state.
Solvatochromic Investigations of Carbonyl-13C Vibrational Modes in Diverse Solvent Environments
The carbonyl stretching frequency of benzophenone is highly sensitive to its local solvent environment, a phenomenon known as solvatochromism. This sensitivity makes the carbonyl group an excellent vibrational probe of solute-solvent interactions. The use of the ¹³C-labeled carbonyl group enhances these investigations by providing a clear, isolated vibrational band to monitor.
In nonpolar solvents, the carbonyl stretching frequency is at its highest. As the polarity of the solvent increases, the vibrational frequency typically shifts to a lower wavenumber (a bathochromic or red shift). This shift is due to the stabilization of the more polar ground state of the carbonyl group by the polar solvent molecules.
The effect of the solvent on the carbonyl stretching frequency can be more complex than a simple function of polarity, with specific interactions such as hydrogen bonding playing a significant role. The ¹³C=O vibrational mode serves as a precise reporter on these interactions. While specific solvatochromic data for Benzophenone-carbonyl-¹³C is not widely published, the trends are expected to mirror those of unlabeled benzophenone, with the frequencies shifted to a lower range.
Table 2: Solvatochromic Shifts of the Carbonyl Stretching Frequency (ν(C=O)) of Unlabeled Benzophenone in Various Solvents
| Solvent | Dielectric Constant (ε) | ν(C=O) (cm⁻¹) |
|---|---|---|
| Carbon Tetrachloride | 2.2 | ~1665 |
| Benzene (B151609) | 2.3 | ~1663 |
| Diethyl Ether | 4.3 | ~1660 |
| Acetonitrile | 37.5 | ~1659 |
| Acetone | 20.7 | ~1657 |
| Methanol | 32.7 | ~1653 |
| Water | 80.1 | ~1645 |
Note: These are approximate values for unlabeled benzophenone. For Benzophenone-carbonyl-¹³C, a similar trend of decreasing frequency with increasing solvent polarity is expected, with all values shifted down by approximately 40 cm⁻¹.
Probing Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces) via Vibrational Signatures
The carbonyl group of benzophenone is a site of significant intermolecular interactions, particularly hydrogen bonding and van der Waals forces. Vibrational spectroscopy of the ¹³C=O group offers a direct means to probe these interactions at a molecular level.
Hydrogen Bonding: In protic solvents, such as alcohols and water, the carbonyl oxygen can act as a hydrogen bond acceptor. The formation of a hydrogen bond weakens the C=O double bond, resulting in a significant redshift of its stretching frequency. In some cases, distinct vibrational bands can be observed for the hydrogen-bonded and non-hydrogen-bonded (or "free") carbonyl groups, providing information about the equilibrium and dynamics of these interactions. The clear separation of the ¹³C=O band from other spectral features makes it an ideal probe for these studies. For example, in a mixed solvent system, the appearance of a new, lower-frequency band upon the addition of a protic solvent is a clear signature of hydrogen bond formation to the carbonyl group.
The use of Benzophenone-carbonyl-¹³C in conjunction with techniques like Raman and FTIR spectroscopy allows for a detailed characterization of the intermolecular forces acting on the carbonyl group. This information is crucial for understanding reaction mechanisms, solvation dynamics, and the local structure of complex chemical and biological systems.
Mechanistic Elucidation Through Carbon 13 Kinetic Isotope Effects Kies
Methodological Design and Experimental Execution of Carbonyl-Carbon KIE Studies
Carbonyl-carbon KIE studies are meticulously designed to compare the reaction rate of the isotopically labeled compound (in this case, Benzophenone-carbonyl-13C) with that of the unlabeled (carbon-12) compound. The KIE is expressed as the ratio of the rate constants (k₁₂/k₁₃).
A common and powerful method for determining ¹³C KIEs involves the use of high-field Nuclear Magnetic Resonance (NMR) spectroscopy. illinois.edu This technique can be applied to materials with ¹³C at natural abundance (approximately 1.1%), avoiding the need for synthesizing fully enriched compounds. illinois.edunih.gov The experimental protocol generally involves:
Reaction Monitoring: The reaction is allowed to proceed to a specific, high level of conversion.
Sample Analysis: The isotopic ratio (¹³C/¹²C) is precisely measured for the unreacted starting material and compared to the initial isotopic ratio.
Calculation: The KIE is calculated from the degree of isotopic fractionation in the recovered starting material.
To enhance the sensitivity and accuracy of these measurements, especially when dealing with precious materials or needing to reduce acquisition time, advanced NMR techniques like ¹H to ¹³C polarization transfer can be employed. nih.govharvard.edu An alternative to NMR is isotope-ratio mass spectrometry (IRMS), which offers high precision but may require selective degradation of the compound into a small molecule like CO₂ for analysis. illinois.edu
Interpretation of KIE Magnitudes in Relation to Rate-Determining Steps
Normal KIE (k₁₂/k₁₃ > 1): A value significantly greater than unity indicates that the bonding to the carbonyl carbon is weakened in the rate-determining step. This is typical for reactions where the C=O double bond is being broken or rehybridized from sp² to sp³, such as in a nucleophilic attack directly on the carbonyl carbon. The greater the KIE, the more the labeled carbon is involved in the reaction-coordinate motion at the transition state. amazonaws.com
No KIE (k₁₂/k₁₃ ≈ 1): A value of unity, or very close to it, implies that the bonding environment of the carbonyl carbon has not significantly changed in the rate-determining step. amazonaws.com This suggests that the slowest step of the reaction occurs prior to the involvement of the carbonyl carbon.
Inverse KIE (k₁₂/k₁₃ < 1): An inverse KIE suggests an increase in bonding at the labeled atom in the transition state. amazonaws.com
Therefore, by measuring the KIE for Benzophenone-carbonyl-13C, researchers can determine whether the nucleophilic attack on the carbonyl is the kinetically significant, rate-limiting event of the entire reaction sequence. libretexts.orgyoutube.com
Differentiation Between Electron Transfer (ET) and Polar Addition (PL) Mechanisms in Carbonyl Reactions
A key application of KIE studies with Benzophenone-carbonyl-13C is the ability to distinguish between two competing mechanistic pathways for the reduction of the carbonyl group: a single-step polar addition (PL) and a multi-step electron transfer (ET) mechanism.
In a Polar Addition (PL) mechanism, the nucleophile directly attacks the carbonyl carbon in the rate-determining step. This process involves the rehybridization of the carbonyl carbon from sp² to sp³, directly weakening the C=O π-bond. This significant change in bonding at the isotopic center results in a normal KIE (k₁₂/k₁₃ > 1.0) .
In an Electron Transfer (ET) mechanism, the rate-determining step is the transfer of an electron from the reducing agent to the benzophenone (B1666685) molecule to form a ketyl radical anion. In this initial step, the bonding at the carbonyl carbon is not substantially altered. The subsequent radical coupling or addition step is fast. Because the bonding to the labeled carbon does not change in the slow step, this mechanism is characterized by the absence of a KIE (k₁₂/k₁₃ ≈ 1.000) . amazonaws.comiaea.org
Research on the reduction of benzophenone with various metal hydrides provides clear experimental evidence for this distinction. The observed KIEs allow for a definitive assignment of the predominant mechanism for each reagent. iaea.org
| Reducing Agent | Solvent | 12k/14k | Inferred Mechanism |
|---|---|---|---|
| BH₃ | THF | 1.035 | Polar Addition (PL) |
| 9-BBN | THF | 1.027 | Polar Addition (PL) |
| AlH₃ | Et₂O | 1.021 | Polar Addition (PL) |
| LiAlH₄ | THF | 1.017 | Polar Addition (PL) |
| DIBAL | Hexane | 1.000 | Electron Transfer (ET) |
Data sourced from a study on the reduction of benzophenone-7-¹⁴C, illustrating the principle of using KIEs to differentiate mechanisms. The principles are directly applicable to ¹³C studies. iaea.org
Assessment of Substituent and Solvent Effects on KIEs
The electronic nature of substituents on the aromatic rings of benzophenone and the polarity of the solvent can significantly influence the reaction mechanism and, consequently, the observed KIE.
Substituent Effects: Attaching electron-withdrawing or electron-donating groups to the phenyl rings alters the electrophilicity of the carbonyl carbon and the stability of potential intermediates, such as the ketyl radical anion in the ET pathway.
In reactions of substituted benzophenones with methyl lithium (MeLi), small Hammett ρ values were observed, which, along with the absence of a KIE, supported the ET mechanism. amazonaws.com
However, for a sterically hindered substrate like 2,4,6-trimethylbenzophenone, a normal KIE of 1.023 (¹²k/¹⁴k) was observed. This indicates that steric hindrance slowed the follow-up reaction step (radical coupling) to such an extent that the initial electron transfer was no longer rate-determining, causing a shift in the mechanistic landscape. amazonaws.com
Studies have shown that contrary to conventional thinking, electron-withdrawing substituents may not increase the electrophilicity of the carbonyl carbon but can destabilize the ground state of the carbonyl compound, thereby increasing reactivity. nih.gov
Solvent Effects: The choice of solvent can influence the stability of charged intermediates or transition states. A change in solvent could potentially shift the balance between an ET and a PL mechanism, which would be reflected in a change in the measured KIE. For instance, polar solvents might favor a polar addition mechanism, while non-polar solvents could favor an electron transfer pathway in certain systems.
By systematically varying substituents and solvents and measuring the corresponding KIE with Benzophenone-carbonyl-13C, a detailed picture of the transition state and the factors governing the reaction pathway can be developed.
Computational and Theoretical Investigations of Benzophenone Carbonyl 13c
Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction
Density Functional Theory (DFT) has become an indispensable method for accurately predicting the spectroscopic properties of organic molecules with a favorable balance of computational cost and accuracy. For Benzophenone-carbonyl-13C, DFT calculations are crucial for interpreting experimental data from Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy.
The 13C chemical shift of the carbonyl carbon is highly sensitive to its local electronic environment. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict these shifts with high accuracy. conicet.gov.ar These calculations determine the nuclear magnetic shielding tensor, from which the isotropic chemical shift (the value observed in solution NMR) is derived.
For Benzophenone-carbonyl-13C, the intense signal from the enriched carbonyl carbon allows for precise comparison between experimental and theoretical values. The typical 13C chemical shift for the carbonyl carbon in unlabeled benzophenone (B1666685) is observed in the 190–230 ppm range. oregonstate.edu DFT calculations can reproduce this value, often with a mean absolute error of less than 2 ppm, provided that appropriate functionals and basis sets are used. nih.gov The calculations account for the electronic effects of the two phenyl rings on the carbonyl group, providing a detailed understanding of the factors that govern its magnetic shielding. The principal components of the chemical shielding tensor, which describe its anisotropy, can also be calculated. In benzophenone, the least shielded component is oriented perpendicular to the C=O bond within the C1-C(O)-C1' plane, the intermediate component lies along the C=O bond axis, and the most shielded component is perpendicular to the molecular plane. researchgate.net
| Parameter | Experimental Value (ppm) | DFT-Calculated Value (ppm) | Method/Functional |
|---|---|---|---|
| Isotropic Chemical Shift (δ) | ~196.5 | ~195-198 | B3LYP/6-31G(d) |
Note: Calculated values can vary based on the specific functional, basis set, and solvation model used.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the bonding and structure of molecules. The stretching frequency of the carbonyl group (C=O) in benzophenone is a prominent feature in its vibrational spectra. Substituting the natural abundance 12C with a 13C isotope at this position results in a predictable decrease in the vibrational frequency due to the increased reduced mass of the C=O oscillator.
DFT calculations can accurately compute the harmonic vibrational frequencies and simulate this isotopic shift. For unlabeled benzophenone, the C=O stretching frequency is typically observed around 1665 cm⁻¹. researchgate.net Upon 13C substitution, this frequency shifts to a lower value. This isotopic shift is typically in the range of 40-43 cm⁻¹, a value that can be precisely predicted by DFT frequency calculations. nih.gov These calculations confirm the assignment of the carbonyl stretching mode and allow researchers to isolate and study its interactions, such as hydrogen bonding, in various environments. nih.govaip.org Ab initio molecular orbital calculations have demonstrated good agreement with experimental frequency shifts induced by isotopic labeling in benzophenone. researchgate.net
| Vibrational Mode | Experimental Frequency (12C=O) (cm⁻¹) | Experimental Frequency (13C=O) (cm⁻¹) | Calculated Isotopic Shift (Δν) (cm⁻¹) | Observed Isotopic Shift (Δν) (cm⁻¹) |
|---|---|---|---|---|
| C=O Stretch | ~1665 | ~1623 | ~42 | ~42 |
Molecular Dynamics Simulations and Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches
While DFT calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations and hybrid QM/MM methods are necessary to understand the dynamic behavior of Benzophenone-carbonyl-13C in realistic environments, such as in solution.
The behavior of benzophenone is significantly influenced by its surrounding solvent molecules. MD simulations model the explicit interactions between the solute (benzophenone) and a large number of solvent molecules, providing a detailed picture of the solvation shell, also known as the cybotactic region. aip.org These simulations can reveal specific interactions, such as the formation of hydrogen bonds between the carbonyl oxygen of benzophenone and protic solvent molecules like water or methanol. aip.org
For more accurate descriptions, particularly of electronic properties within the solvent, QM/MM approaches are used. nih.gov In this method, the solute (Benzophenone-carbonyl-13C) is treated with a high-level quantum mechanical method, while the surrounding solvent is modeled using a simpler molecular mechanics force field. nih.gov This hybrid approach allows for the study of how the solvent environment perturbs the electronic structure of the carbonyl group, leading to shifts in its spectroscopic signals (solvatochromism). aip.org For instance, simulations have shown that in protic solvents, the carbonyl stretching peak can appear as a doublet, corresponding to hydrogen-bonded and non-hydrogen-bonded (dangling) carbonyl groups. aip.org
Benzophenone is not a planar molecule; its two phenyl rings are twisted out of the plane of the carbonyl group. The specific conformation is defined by the two dihedral angles between the phenyl rings and the central C-C(O)-C plane. Computational methods can be used to explore the conformational energy landscape, identifying the minimum energy (most stable) conformations and the energy barriers to rotation between them. cdnsciencepub.com
Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., LUMO Energies, Spin Densities)
The photochemical reactivity of benzophenone is governed by its electronic structure. DFT and other ab initio methods are used to calculate the molecular orbitals (MOs) and their energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For benzophenone, the excited states responsible for its photochemistry, the n→π* states, involve the promotion of an electron from a non-bonding orbital (n) localized on the carbonyl oxygen to an anti-bonding π* orbital delocalized over the carbonyl group and phenyl rings. nih.gov
Upon excitation to the triplet state (T1), which is critical for its role as a photosensitizer, the distribution of unpaired electron spin (spin density) changes significantly. Calculations show that in the lowest triplet state, a significant portion of the spin density is localized on the carbonyl oxygen and carbon atoms. aip.org An analysis of the 13C hyperfine splittings in the spectra of 13C-benzophenone suggests orbital spin densities of approximately ρ(2s) ≈ 0.008 and ρ(2px) ≈ 0.14 on the carbonyl carbon. aip.org This distribution of spin density is a key reactivity descriptor, explaining the molecule's ability to abstract hydrogen atoms in photochemical reactions. Furthermore, calculations of the LUMO energy and transition density plots help to characterize the charge-transfer nature of its electronic transitions. acs.org
Computational Mechanistic Studies (e.g., Thionation, Radical Coupling)
Computational and theoretical investigations provide profound insights into the reaction mechanisms involving Benzophenone-carbonyl-13C. By employing methods such as density functional theory (DFT), researchers can map potential energy surfaces, characterize transition states, and elucidate the energetics of complex reactions. These studies are crucial for understanding the reactivity of the labeled ketone and predicting its behavior in various chemical transformations. The findings from computational studies on benzophenone are directly applicable to Benzophenone-carbonyl-13C, as the isotopic substitution at the carbonyl carbon has a negligible effect on the electronic structure and the calculated reaction energy profiles.
Thionation Mechanism
The conversion of the carbonyl group in Benzophenone-carbonyl-13C to a thiocarbonyl group is a significant transformation. Computational studies using DFT have been employed to investigate the mechanism of this thionation reaction, particularly with Lawesson's reagent.
The research indicates that the thionation process is not initiated by a simple nucleophilic attack. acs.orgunict.it Instead, after the dissociation of Lawesson's reagent, the reaction proceeds through a two-step mechanism acs.orgunict.it:
Concerted Cycloaddition: A monomer of the thionating agent undergoes a concerted cycloaddition with the carbonyl group of benzophenone. This step leads to the formation of a four-membered ring intermediate. acs.orgunict.it Topological analyses of the electron density have confirmed the concerted and asynchronous nature of this process. acs.org
Cycloreversion: The four-membered intermediate then undergoes a cycloreversion, which is the rate-limiting step. This fragmentation yields the desired thiocarbonyl compound (thiobenzophenone, in this case) and a phosphorus-containing byproduct, phenyl(thioxo)phosphine oxide. acs.orgunict.it
DFT calculations, specifically using the M06-2X functional, have been utilized to model the geometries and energies of the reactants, intermediates, transition states, and products. acs.org These calculations reveal that while an initial electrostatic interaction occurs between the carbonyl oxygen and the phosphorus atom of the reagent, no covalent bond is formed in this initial phase. acs.orgunict.it The stability of intermediates is influenced by a balance of steric and conjugation effects; for benzophenone, the twisting of the phenyl groups to relieve steric hindrance is a significant factor. acs.org
The table below summarizes the relative free energies calculated for the thionation of benzophenone, which serves as a model for Benzophenone-carbonyl-13C.
| Reaction Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| EP01-KEa | Encounter Pair (Reactants) | 0.0 |
| TS01-KEa | Transition State for Cycloaddition | 16.5 |
| IN01-KEa | Four-membered Ring Intermediate | -10.4 |
| TS02-KEa | Transition State for Cycloreversion | 20.2 |
| FC01-KEa | Final Complex (Products) | 5.8 |
Data derived from computational studies on the thionation of benzophenone with Lawesson's reagent, serving as a direct model for the 13C-labeled analogue. unict.it
Radical Coupling Mechanisms
Benzophenone-carbonyl-13C is an effective photosensitizer, a property extensively studied through computational methods. Upon UV irradiation, it undergoes excitation from the ground state to a singlet state (S1), followed by highly efficient intersystem crossing to a triplet state (T1) with nearly 100% yield. wikipedia.org This triplet state has a diradical character and can initiate radical reactions by abstracting a hydrogen atom from a suitable donor molecule, forming a ketyl radical. wikipedia.org
Computational studies have explored the mechanisms of such radical-mediated processes. For instance, DFT calculations (at the B3LYP/aug-cc-pVTZ//B3LYP/6-31+G(d,p) level of theory) have been used to map the potential energy surfaces for reactions where triplet benzophenone acts as a photosensitizer to oxidize other molecules, leading to radical coupling. nih.gov
A notable example is the benzophenone-sensitized oxidation of guanine in the presence of lysine. nih.gov In this process, the excited triplet benzophenone abstracts an electron from guanine, generating a guanine radical cation. Subsequent reactions, including nucleophilic attack by lysine, lead to cross-linked products. Computational modeling of this system using methylamine as a surrogate for the lysine side chain has provided key mechanistic insights. The calculations show that the energy barrier for the addition of the amine radical to the C8 position of the guanine radical is significantly lower than for addition at other sites. nih.gov
The table below presents the calculated barrier heights for the nucleophilic addition step in a model system relevant to benzophenone-sensitized radical coupling.
| Reaction | Addition Site | Calculated Barrier Height (kcal/mol) |
|---|---|---|
| Methylamine + Guanine Radical | C8 | ~5.0 |
| Methylamine + Guanine Radical | C5 | ~15.0 |
| Methylamine + Guanine Radical | C4 | ~15.0 |
| Water + Guanine Radical | C8 | ~18.0 - 25.0 |
Data derived from a computational study on the benzophenone-photosensitized reaction between guanine and a lysine model. nih.gov These values illustrate the regioselectivity of radical coupling processes initiated by the photosensitizer.
These computational investigations underscore the dual role of benzophenone in radical reactions, where it can act as both a photosensitizer and a participant in the coupling process, providing a foundational understanding for the reactivity of Benzophenone-carbonyl-13C in similar photochemical contexts. researchgate.net
Applications of Benzophenone Carbonyl 13c As a Research Probe in Material and Environmental Science
Investigating Sorption Mechanisms and Selectivity in Complex Natural Organic Matter
The use of fully deuterium-exchanged and carbonyl-13C-labeled benzophenone (B1666685) (Benzophenone-(13C=O)-d10) has been instrumental in exploring the specific interactions between organic pollutants and various types of natural organic matter (NOM). nih.gov NOM is a heterogeneous mixture of organic materials that significantly influences the fate and transport of contaminants in the environment. nih.gov Understanding the sorption mechanisms is crucial for predicting how pollutants are retained in soils and sediments.
Researchers have utilized Benzophenone-(13C=O)-d10 to study sorption selectivity in sorbents such as Beulah-Zap lignite, type II kerogen, Pahokee peat, and Amherst humic acid. nih.gov These NOMs are predominantly composed of a mixed aromatic-alkyl or aromatic-O-alkyl matrix. nih.gov The isotopic labeling of the carbonyl carbon provides a unique spectroscopic handle to probe the proximity and nature of interactions between the benzophenone molecule and the different components of the NOM.
Two-dimensional 1H-13C heteronuclear correlation NMR spectroscopy is a key analytical technique employed to identify the specific interaction sites between the labeled benzophenone and NOM. nih.gov This advanced NMR method detects correlations between protons (1H) and directly bonded or nearby carbon-13 (13C) nuclei. libretexts.orgnih.gov In these experiments, the signal from the 13C-labeled carbonyl group is used to identify which protons in the complex NOM structure are in close spatial proximity. nih.gov
The technique, often referred to as Heteronuclear Single Quantum Coherence (HSQC) for one-bond correlations or Heteronuclear Multiple Bond Correlation (HMBC) for longer-range (2-4 bond) correlations, generates a 2D spectrum with a 1H spectrum on one axis and a 13C spectrum on the other. libretexts.orgemerypharma.com Cross-peaks in the spectrum indicate which protons are coupled to which carbon atoms, allowing for the precise mapping of intermolecular interactions. emerypharma.com By observing correlations between the carbonyl-13C of benzophenone and the 1H nuclei of the NOM, scientists can determine the specific functional groups or domains within the organic matter that the pollutant preferentially binds to. nih.gov
Studies using Benzophenone-(13C=O)-d10 have revealed that the sorption process is not random but is governed by specific interactions that influence both the magnitude and selectivity of sorption. nih.gov The labeled compound shows proximity to both aromatic rings and alkyl segments in all tested NOM samples, but the preference for certain domains varies significantly. nih.gov
For instance, in a polystyrene-poly(vinylmethyl ether) blend and Beulah lignite, benzophenone preferentially interacts with aromatic rings, which is likely due to π-π electron donor-acceptor interactions. nih.gov In Pahokee peat, which contains distinct polar and nonpolar alkyl domains, the labeled benzophenone shows a clear affinity for both aromatic-rich and nonpolar alkyl domains. nih.gov In the case of IL-6 kerogen, the data suggest a preferential location near the alkyl-substituted edges of aromatic rings. nih.gov These findings highlight the ability of Benzophenone-carbonyl-13C to elucidate detailed, domain-specific binding behaviors within chemically heterogeneous natural materials.
Table 1: Freundlich Sorption Parameters of Benzophenone-(13C=O)-d10 in Various Sorbents (Data sourced from supporting information for a study on sorption selectivity in natural organic matter amazonaws.com)
| Sorbent | log KF | N |
|---|---|---|
| IL-6 Kerogen | 3.76 ± 0.01 | 0.41 ± 0.01 |
| Beulah-Zap Lignite (BZL) | 3.72 ± 0.02 | 0.58 ± 0.01 |
| Polystyrene-poly(vinylmethyl ether) (PS-PVME) | 3.26 ± 0.03 | 0.99 ± 0.01 |
| Pahokee Peat (PP) | 2.65 ± 0.02 | 0.78 ± 0.01 |
KF and N are Freundlich sorption parameters.
Table 2: Summary of Sorbent Structures and Observed Sorption Selectivity of Benzophenone-(13C=O)-d10 (Data sourced from a study on sorption selectivity in natural organic matter nih.govamazonaws.com)
| Sorbent | Domain Structures | Observed Affinity of Benzophenone-13C=O |
|---|---|---|
| PS-PVME | Mixed polystyrene and poly(vinylmethyl ether) chains | Aromatic rings of polystyrene |
| Beulah-Zap Lignite | Mixed aromatic-alkyl components, polymethylene domains | Aromatic-alkyl components |
| IL-6 Kerogen | Mixed aromatic-alkyl components, polymethylene domains | Alkyl-substituted edges of aromatic rings |
| Pahokee Peat | Mixed aromatic-alkyl components, polymethylene and carbohydrate domains | Aromatic-alkyl segments and polymethylene segments |
| Amherst Humic Acid | Mixed aromatic-alkyl/O-alkyl components | Mixed aromatic-alkyl/O-alkyl components |
Probing Polymer Degradation Pathways and Mechanisms of Carbonyl Formation
Benzophenone and its derivatives are widely used as UV stabilizers or photoinitiators in polymer systems. rsc.orgresearchgate.net When exposed to UV radiation, benzophenone can initiate chemical reactions that lead to either polymer degradation or cross-linking. researchgate.netresearchgate.net The formation of carbonyl groups within the polymer matrix is a key indicator of oxidative degradation. osti.gov Using Benzophenone-carbonyl-13C as a probe allows for precise tracking of the initiator's role and fate during these complex degradation processes.
The extent of polymer oxidation is often quantified using the "carbonyl index" (CI), which is typically determined via infrared (IR) spectroscopy. osti.govmdpi.com The CI is calculated by normalizing the absorbance of the carbonyl peak (around 1710 cm⁻¹) to a stable reference peak within the polymer's spectrum. osti.govmdpi.com An increase in the carbonyl index over time indicates the progression of oxidative degradation. mdpi.com
Table 3: Example Data - Carbonyl Index in Polyolefin Elastomer (POE) Films After UV Aging (This table illustrates the type of data generated in polymer degradation studies. Data adapted from a study on a benzophenone hybrid compound mdpi.com)
| Sample Group | Carbonyl Index (Initial) | Carbonyl Index (After UV Aging) |
|---|---|---|
| Blank POE (No Additive) | 0.036 | 0.359 |
| POE + 2,4-dihydroxybenzophenone | - | Minimal Increase |
| POE + Hindered Phenol-Benzophenone Hybrid | - | Small Increase |
The primary photochemical process for benzophenone involves the absorption of UV light (~350 nm), which promotes an electron from a nonbonding n-orbital on the oxygen to an antibonding π*-orbital of the carbonyl group. mdpi.com This excited state rapidly converts to a more stable triplet diradical state. mdpi.com This highly reactive triplet species can abstract a hydrogen atom from a nearby polymer chain, creating a radical on the polymer and a ketyl radical from the benzophenone. researchgate.netresearchgate.net
The polymer radical can then react with oxygen, leading to a cascade of oxidative reactions that result in chain scission, the formation of new carbonyl groups (like ketones and carboxylic acids), and ultimately, degradation of the material's properties. bohrium.com Alternatively, two polymer radicals can combine to form a cross-link. researchgate.net
Using Benzophenone-carbonyl-13C is critical for elucidating these pathways. By employing solid-state 13C NMR and other isotopic analysis techniques, scientists can trace the 13C label to determine the final chemical state of the benzophenone molecule. This helps to answer key mechanistic questions, such as whether the benzophenone becomes covalently bonded to the polymer chain and the nature of the resulting chemical bond. mdpi.com
Mechanistic Studies in Organic Photochemistry and Radical Chemistry
Beyond its applications in complex materials, Benzophenone-carbonyl-13C is a valuable tool for fundamental studies in organic photochemistry. The classic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen-donating solvent, such as 2-propanol, to form benzopinacol. bgsu.edugordon.edu The reaction proceeds through the formation of the triplet excited state of benzophenone, which abstracts a hydrogen atom from the alcohol. gordon.edu
The resulting ketyl radicals then dimerize to form the final product. gordon.edu Labeling the carbonyl carbon allows researchers to use 13C NMR to follow the transformation of the carbonyl group into the hydroxyl-bearing carbon of the benzopinacol product. This provides unambiguous confirmation of the reaction pathway.
Similarly, in reactions with alkanes like cyclohexane, excited benzophenone abstracts a hydrogen atom to form a radical pair. ucla.edu In the solid state, this radical pair can collapse to form a single product, 1-cyclohexyl-1,1-diphenylmethanol. ucla.edu The use of Benzophenone-carbonyl-13C would allow for the direct observation of the carbonyl carbon's transformation via 13C NMR, confirming the formation of the new C-C bond. These studies provide deep insights into the reactivity of excited carbonyl states and the behavior of radical intermediates, which are fundamental concepts in organic chemistry. researchgate.netucla.edu
Tracking Carbonyl Reactivity in Excited States (e.g., Hydrogen Abstraction)
Upon absorption of ultraviolet (UV) light, benzophenone undergoes a transition to an excited triplet state, transforming the carbonyl group into a highly reactive diradical. This excited state can then abstract a hydrogen atom from a suitable donor molecule, initiating a cascade of chemical reactions. The use of Benzophenone-carbonyl-13C, in conjunction with advanced spectroscopic techniques, allows for the direct observation of the carbonyl carbon's fate during these processes.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, has proven invaluable in these investigations. In studies of the photoreaction between benzophenone and hydrogen-donating substrates like cyclohexane, the 13C label in Benzophenone-carbonyl-13C provides a distinct spectroscopic signature. Researchers can monitor the disappearance of the characteristic carbonyl peak and the appearance of new signals corresponding to the photoproducts. For instance, in a solid-state reaction within a zeolite matrix, the formation of 1-cyclohexyl-1,1-diphenylmethanol as the sole product can be confirmed by analyzing the 13C NMR spectrum, providing clear evidence of the hydrogen abstraction and subsequent radical coupling mechanism. ucla.edu
The table below summarizes typical 13C NMR chemical shifts observed in studies involving benzophenone photoreactions, illustrating how the chemical environment of the carbonyl carbon changes upon reaction.
| Compound | Functional Group | Typical ¹³C NMR Chemical Shift (ppm) |
| Benzophenone-carbonyl-13C | Carbonyl (C=O) | ~196 |
| Benzhydrol derivative | Tertiary alcohol (C-OH) | ~80-90 |
| Benzopinacol | Tertiary alcohol (C-OH) | ~80-85 |
This interactive table allows for the comparison of the carbonyl carbon's chemical shift before and after photoreaction.
These studies, by precisely tracking the transformation of the 13C-labeled carbonyl group, provide unambiguous evidence for the proposed reaction pathways and help to quantify the efficiency of hydrogen abstraction in various environments.
Elucidation of Photoaffinity Labeling Mechanisms and Crosslinking Processes
Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules or to create covalently linked polymer networks. Benzophenone derivatives are widely used as photoaffinity probes due to their ability to form covalent bonds with C-H bonds upon UV activation. Benzophenone-carbonyl-13C serves as a crucial tool for elucidating the intricate mechanisms of these labeling and crosslinking events.
In the context of polymer science, benzophenone-initiated crosslinking is a common method for modifying the properties of materials like polyethylene. Upon UV irradiation, the excited benzophenone abstracts a hydrogen atom from the polymer chain, creating a polymer radical. The subsequent combination of these radicals leads to the formation of crosslinks. By employing Benzophenone-carbonyl-13C, researchers can use 13C NMR to identify the specific structures of the crosslinked products. researchgate.net For example, studies have identified the formation of α-alkyl-benzhydrols, providing direct evidence for the reaction between the benzophenone ketyl radical and polymer radicals. researchgate.net
The use of mass spectrometry in conjunction with isotopically labeled photoaffinity probes, including those based on Benzophenone-carbonyl-13C, allows for the precise identification of labeled peptides and even the specific amino acid residues involved in the interaction. nih.gov The mass shift introduced by the 13C label can aid in the confident identification of crosslinked species in complex biological mixtures.
The following table outlines the key steps in benzophenone-mediated photo-crosslinking and how Benzophenone-carbonyl-13C can be used to probe each stage.
| Reaction Step | Description | Role of Benzophenone-carbonyl-13C | Analytical Technique |
| Photoexcitation | Benzophenone absorbs UV light and transitions to an excited triplet state. | The 13C label does not significantly alter the photophysical properties. | UV-Vis Spectroscopy |
| Hydrogen Abstraction | The excited benzophenone abstracts a hydrogen atom from a substrate (e.g., polymer, protein). | The 13C-labeled carbonyl is converted to a 13C-labeled ketyl radical. | Transient Absorption Spectroscopy, EPR Spectroscopy |
| Radical Combination | The ketyl radical and the substrate radical combine to form a covalent bond. | The 13C label is incorporated into the final crosslinked product, allowing for its unambiguous identification. | 13C NMR Spectroscopy, Mass Spectrometry |
This interactive table details the stages of photo-crosslinking and the role of the isotopic label in their investigation.
Future Research Directions and Emerging Opportunities for Benzophenone Carbonyl 13c
Development of Novel Synthetic Strategies for Site-Specific and Multi-Site Isotopic Labeling
The precise placement of isotopic labels is paramount for their effective use as probes. While traditional synthetic methods often involve incorporating labels at an early stage, which can be laborious, recent and future strategies focus on "late-stage" labeling. imist.ma This approach allows for the introduction of the ¹³C isotope into a complex molecule at one of the final synthetic steps, offering greater efficiency and flexibility. acs.orgnih.gov
Emerging strategies that will shape the future synthesis of Benzophenone-carbonyl-¹³C and related labeled ketones include:
Carbon Isotope Exchange (CIE): This powerful technique aims to directly swap a ¹²C atom with its ¹³C counterpart in the final molecule. acs.org CIE is particularly appealing as it minimizes the need for precursor synthesis. acs.org
Advanced Carbonylative Cross-Couplings: Transition-metal-catalyzed reactions, particularly using palladium and nickel, are becoming increasingly sophisticated. nih.govacs.org Methods using carbon monoxide (CO) as the source for the labeled carbonyl group are well-established for creating labeled ketones. imist.ma Future research will likely focus on developing catalysts with higher functional group tolerance and efficiency, such as nickel-mediated couplings for accessing labeled aliphatic and aryl-alkyl ketones. nih.govresearchgate.net
Photocatalysis and Electrocatalysis: These methods offer mild reaction conditions and novel reactivity patterns for incorporating labeled carbonyl groups. Visible-light-mediated aminocarbonylation is an example of an emerging technique in this area. nih.gov
Multi-Site Labeling: Beyond the single carbonyl label, future work will involve developing methods for multi-site isotopic labeling, such as combining ¹³C labeling at the carbonyl with deuterium (B1214612) labeling on the phenyl rings. uni-rostock.deresearchgate.net This dual-labeling approach provides even more detailed information for mechanistic and structural studies.
| Synthetic Strategy | Description | Key Advantages | Relevant Research Areas |
| Late-Stage Labeling | Introduction of the isotope in the final stages of a multi-step synthesis. imist.ma | Reduces synthetic steps, allows for labeling of complex molecules. acs.orgnih.gov | Pharmaceutical development, metabolic studies. nih.govnih.gov |
| Carbon Isotope Exchange (CIE) | Direct replacement of a ¹²C atom with a ¹³C isotope in the target molecule. acs.org | Highly efficient, avoids de novo synthesis. acs.org | Radiopharmaceutical chemistry, mechanistic studies. |
| Catalytic Carbonylations | Use of transition metals (e.g., Pd, Ni) to insert a labeled carbonyl group ([¹³C]CO) into organic molecules. imist.manih.gov | Good functional group tolerance, established methodology. researchgate.net | Synthesis of labeled ketones, amides, and carboxylic acids. imist.ma |
| Multi-Isotope Labeling | Incorporating different isotopes (e.g., ¹³C and ²H) at specific sites within the same molecule. researchgate.netnih.gov | Provides multiple spectroscopic handles to probe different parts of the molecule simultaneously. | Photoaffinity labeling, mechanistic elucidation. researchgate.net |
Integration with Advanced Time-Resolved Spectroscopic Techniques for Dynamic Studies
The presence of the ¹³C nucleus at the carbonyl position makes Benzophenone-carbonyl-¹³C an ideal candidate for advanced spectroscopic studies. The unique nuclear magnetic resonance properties and the subtle vibrational frequency shift of the ¹³C=O bond allow it to serve as a precise marker for tracking dynamic events.
Future research will focus on integrating this labeled compound with techniques capable of monitoring processes on femtosecond to millisecond timescales:
Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for studying molecular conformation and electronic structure. cdnsciencepub.com The carbonyl carbon signal is particularly sensitive to its environment. cdnsciencepub.com Dynamic NMR experiments with Benzophenone-carbonyl-¹³C can provide unparalleled insight into reaction kinetics, conformational changes, and intermolecular interactions in solution. researchgate.net
Time-Resolved Vibrational Spectroscopy (Infrared and Raman): The ¹³C=O stretching vibration has a distinct frequency from the ¹²C=O bond. Time-resolved infrared and resonance Raman spectroscopy can track the state of the carbonyl group during a photochemical reaction, such as monitoring the formation and decay of the triplet excited state and the benzophenone (B1666685) ketyl radical. scispace.comresearchgate.net This allows for the direct observation of bond-breaking and bond-forming events in real time.
Transient Absorption Spectroscopy: This technique is used to study the properties of short-lived excited states. researchgate.net While transient absorption does not directly probe the isotopic label, the kinetic data obtained can be correlated with results from vibrational spectroscopy and computational models to build a comprehensive picture of the photophysical processes, such as intersystem crossing and hydrogen abstraction. researchgate.netresearchgate.net
| Spectroscopic Technique | Information Gained with Benzophenone-carbonyl-¹³C | Timescale |
| Time-Resolved NMR | Conformational dynamics, reaction kinetics, transient intermediate identification. researchgate.net | Microseconds to seconds |
| Time-Resolved Raman Spectroscopy | Structural evolution of excited states, vibrational dynamics of the carbonyl group. scispace.comresearchgate.net | Nanoseconds to microseconds |
| Femtosecond Transient Absorption | Ultrafast electronic relaxation, intersystem crossing rates, excited state lifetimes. researchgate.netresearchgate.net | Femtoseconds to nanoseconds |
| Neutron Diffraction with Isotopic Substitution (NDIS) | Precise atomic positions and hydration structure in complex biological systems. nih.gov | Static (average structure) |
Expansion into Interdisciplinary Research Fields Requiring Precision Isotopic Tracers
The utility of Benzophenone-carbonyl-¹³C extends far beyond fundamental physical organic chemistry. Its unique properties as a stable, non-radioactive tracer and a photoactivatable cross-linking agent are driving its expansion into diverse interdisciplinary fields. studysmarter.co.uk
Emerging opportunities include:
Metabolic Flux Analysis (MFA): Stable isotopes are crucial for tracing the flow of atoms through metabolic networks. nih.gov While often used with metabolites like glucose, specifically labeled compounds like Benzophenone-carbonyl-¹³C can be used to probe the metabolism of xenobiotics or to study specific enzymatic processes with high precision. nih.gov
Drug Discovery and Proteomics: Benzophenone is a widely used photophore in photoaffinity labeling (PAL) to identify protein-ligand interactions. nih.govresearchgate.net Using Benzophenone-carbonyl-¹³C in a PAL probe, combined with mass spectrometry, allows for unambiguous identification of cross-linked peptides, helping to map drug binding sites and discover off-target interactions. acs.org The use of dual isotopic labels (e.g., ¹³C and deuterium) further enhances the confidence in identifying true biological targets. researchgate.net
Materials Science: The benzophenone moiety can be used to photograft molecules onto polymer surfaces. beilstein-journals.org Using the ¹³C-labeled version allows for precise quantification and characterization of the grafted layer using surface-sensitive techniques like solid-state NMR, providing insights into the reaction efficiency and the structure of the modified material.
Environmental Science: Isotopic tracers are used to track the fate of pollutants in the environment. acs.orgut.ac.ir ¹³C-labeled benzophenone can be used in controlled studies to follow its degradation pathways, sorption to soils and sediments, and potential bioaccumulation, providing critical data for environmental risk assessment. nih.gov
| Interdisciplinary Field | Application of Benzophenone-carbonyl-¹³C | Key Benefit of Isotopic Label |
| Metabolic Research | Tracing the metabolic fate of xenobiotics. studysmarter.co.uknih.gov | Provides a clear, quantifiable signal for tracking molecular transformations. nih.gov |
| Drug Discovery / Proteomics | Photoaffinity labeling to identify drug-protein interactions. researchgate.netacs.org | The ¹³C label provides a unique mass signature for confident identification by mass spectrometry. nih.govacs.org |
| Materials Science | Characterizing photografted polymer surfaces. beilstein-journals.org | Enables precise quantification and structural analysis of surface modifications via techniques like solid-state NMR. |
| Environmental Science | Studying the environmental fate and degradation of benzophenone-based UV filters. nih.govnist.gov | Allows for unambiguous tracking of the compound against a complex environmental background. acs.org |
Advancements in Computational Methodologies for Simulating Complex Labeled Systems
Computational chemistry is an indispensable partner to experimental studies involving isotopic labels. Advances in theoretical models and computing power are enabling increasingly accurate simulations of complex systems, providing predictive insights and aiding in the interpretation of experimental data.
Future directions in this area involve:
Predictive Spectroscopy: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to predict how ¹³C-labeling will affect spectroscopic properties. walisongo.ac.id This includes calculating the expected ¹³C NMR chemical shifts and the vibrational frequencies of the labeled carbonyl group, which helps in assigning experimental spectra. cdnsciencepub.comscielo.br
Simulating Reaction Dynamics: Combining quantum mechanics with molecular mechanics (QM/MM) in molecular dynamics simulations allows for the modeling of chemical reactions and photophysical processes in realistic environments, such as in a solvent or a protein active site. researchgate.net These simulations can trace the path of the labeled atom through a reaction, providing a molecular-level movie of the dynamic process.
Metabolic Flux Modeling: Specialized computational frameworks, such as the Elementary Metabolite Unit (EMU) framework, have been developed to handle the complexity of stable isotope labeling experiments in metabolism. nih.gov These methods significantly reduce the computational cost of simulating isotopic distributions in large biological networks, making the analysis of complex labeling patterns more tractable. nih.gov Software packages like FreeFlux further streamline this process, offering tools for both simulation and data fitting. acs.org
Machine Learning in QSAR: Quantitative Structure-Activity Relationship (QSAR) models are increasingly using machine learning to predict the biological activity of compounds. scielo.br Data from isotopically labeled compounds can be used to train and validate these models, improving their predictive power for designing new molecules with desired properties.
| Computational Approach | Application to Labeled Systems | Future Outlook |
| Density Functional Theory (DFT) | Prediction of NMR chemical shifts and vibrational frequencies for labeled compounds. cdnsciencepub.comwalisongo.ac.id | Increased accuracy in predicting spectroscopic parameters in complex environments. |
| QM/MM Molecular Dynamics | Simulation of reaction pathways and photodynamics, tracing the role of the labeled atom. researchgate.net | Routine simulation of ultrafast spectroscopic experiments for direct comparison with experimental data. |
| Metabolic Flux Modeling (e.g., EMU) | Simulation of isotopic labeling patterns in complex metabolic networks. nih.gov | Integration with multi-omics data for a systems-level understanding of metabolism. nih.gov |
| Machine Learning / QSAR | Developing predictive models for biological activity based on structural and isotopic data. scielo.br | AI-driven design of novel isotopically labeled probes and therapeutic agents. |
Q & A
Q. How can researchers confirm the isotopic purity and labeling specificity of Benzophenone-carbonyl-¹³C?
Methodological Answer: Isotopic purity is typically verified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For carbonyl-¹³C labeling, the ¹³C NMR signal for the carbonyl group appears at ~200 ppm, distinct from ring-labeled analogs where aromatic carbons resonate at ~125-140 ppm . High-resolution MS can quantify isotopic enrichment by comparing the molecular ion peak (e.g., [M+H]⁺) with theoretical ¹³C abundance. Cross-validation with unlabeled benzophenone ensures specificity .
Q. What are the critical safety protocols for handling Benzophenone-carbonyl-¹³C in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage: Store in airtight containers at room temperature, away from strong oxidizers or reducing agents to prevent decomposition into CO/CO₂ .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid environmental release due to acute/chronic aquatic toxicity (H400/H410) .
Q. What are the primary research applications of Benzophenone-carbonyl-¹³C in mechanistic studies?
Methodological Answer: The carbonyl-¹³C label is used to track reaction pathways in:
- Photochemical reactions: Monitoring keto-enol tautomerism via ¹³C NMR .
- Kinetic isotope effect (KIE) studies: Comparing reaction rates of ¹³C-labeled vs. unlabeled compounds to elucidate rate-determining steps .
- Metabolic tracing: Investigating benzophenone derivatives in biological systems using isotope-ratio MS .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in kinetic data when using Benzophenone-carbonyl-¹³C as a tracer?
Methodological Answer:
- Triangulation: Combine multiple techniques (e.g., time-resolved NMR, MS, and UV-Vis spectroscopy) to cross-validate reaction intermediates .
- Control experiments: Compare results with ring-¹³C-labeled analogs (e.g., Benzophenone-¹³C₁₂) to isolate isotope-specific effects .
- Statistical rigor: Use nonlinear regression models to account for isotopic dilution or side reactions .
Q. What advanced spectroscopic methods are recommended to characterize the environmental degradation products of Benzophenone-carbonyl-¹³C?
Methodological Answer:
- FT-IR spectroscopy: Identify degradation byproducts (e.g., ¹³CO₂ at ~2349 cm⁻¹) using gas-phase IR coupled with thermogravimetric analysis .
- High-resolution LC-MS/MS: Detect trace metabolites or photodegradation products in aquatic matrices, aligning with H410 chronic toxicity data .
- Stable isotope probing (SIP): Track ¹³C incorporation into microbial biomass in environmental samples to assess biodegradation pathways .
Q. How does the position of ¹³C labeling (carbonyl vs. ring) influence the interpretation of photochemical reaction mechanisms?
Methodological Answer:
- Carbonyl-¹³C labeling isolates electronic effects at the ketone group, critical for studying Norrish-type reactions or hydrogen abstraction kinetics .
- Ring-¹³C labeling is used to probe aromatic ring activation in electrophilic substitution or triplet energy transfer.
- Comparative studies: Use both isotopologues in time-resolved ESR or transient absorption spectroscopy to map spin density distributions or excited-state dynamics .
Data Analysis & Validation
Q. What strategies mitigate risks of data misinterpretation in isotopic tracer studies involving Benzophenone-carbonyl-¹³C?
Methodological Answer:
- Isotopic correction: Apply mathematical models (e.g., Isotopologue Correction Algorithm) to account for natural ¹³C abundance in controls .
- Blind testing: Perform replicate experiments with unlabeled benzophenone to confirm observed effects are isotope-specific .
- Collaborative validation: Share raw spectral data (e.g., NMR, MS) via open-access repositories for peer verification .
Environmental & Safety Compliance
Q. What methodologies ensure compliance with environmental regulations when disposing of Benzophenone-carbonyl-¹³C waste?
Methodological Answer:
- Waste segregation: Separate aqueous and organic waste streams to prevent hazardous mixtures .
- Neutralization protocols: Treat acidic/basic degradation products (e.g., ¹³CO₂) with appropriate scrubbers before disposal .
- Documentation: Maintain records of waste volumes and disposal methods per EPA/OSHA guidelines, referencing H400/H410 classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
